![molecular formula C22H27N3O4S B10884173 1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine](/img/structure/B10884173.png)
1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine is a complex organic compound with a molecular formula of C22H27N3O4S This compound is known for its unique structural features, which include a piperazine ring substituted with a 4-nitrophenylsulfonyl group and a 4-phenylcyclohexyl group
Méthodes De Préparation
The synthesis of 1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Introduction of the 4-Phenylcyclohexyl Group: This step involves the alkylation of the piperazine ring with 4-phenylcyclohexyl halides under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, utilizing palladium catalysts and boronic acids.
Common reagents and conditions for these reactions include hydrogen gas, palladium catalysts, and bases like triethylamine. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential neuroprotective effects, particularly in mitigating radiation-induced cognitive decline.
Material Science: The compound’s unique structural properties make it a candidate for developing advanced materials with specific electronic or optical properties.
Biological Research: It is used in studies involving neural stem cells and microglia, providing insights into neuroinflammation and neuroprotection.
Mécanisme D'action
The mechanism of action of 1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine involves its interaction with molecular targets such as neural stem cells and microglia. It has been shown to activate the hedgehog signaling pathway, which plays a crucial role in the maintenance and proliferation of neural stem cells . Additionally, it inhibits the activation of microglia and the expression of pro-inflammatory cytokines like interleukin-6, thereby reducing neuroinflammation .
Comparaison Avec Des Composés Similaires
1-[(4-Nitrophenyl)sulfonyl]-4-(4-phenylcyclohexyl)piperazine can be compared with other similar compounds such as:
1-[(4-Nitrophenyl)sulfonyl]-4-phenylpiperazine: This compound lacks the cyclohexyl group, which may affect its biological activity and chemical properties.
1-[(4-Bromophenyl)sulfonyl]-4-(4-nitrophenyl)piperazine:
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C22H27N3O4S |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
1-(4-nitrophenyl)sulfonyl-4-(4-phenylcyclohexyl)piperazine |
InChI |
InChI=1S/C22H27N3O4S/c26-25(27)21-10-12-22(13-11-21)30(28,29)24-16-14-23(15-17-24)20-8-6-19(7-9-20)18-4-2-1-3-5-18/h1-5,10-13,19-20H,6-9,14-17H2 |
Clé InChI |
LYXLGZWFEUYIHG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C2=CC=CC=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2,3-Dimethoxyphenyl)[4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10884094.png)
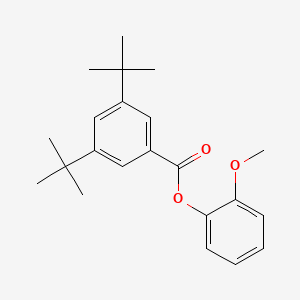
![1-(4-Ethylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B10884108.png)
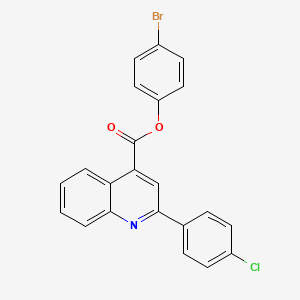
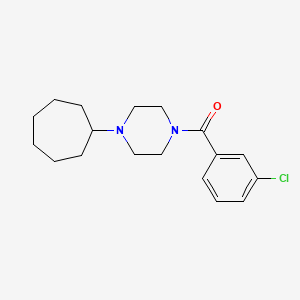
![1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B10884120.png)
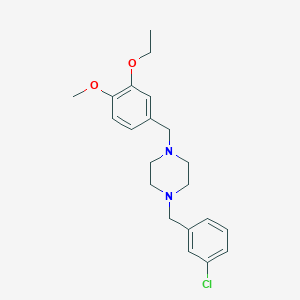
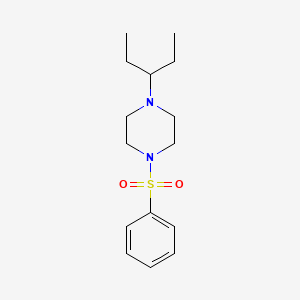
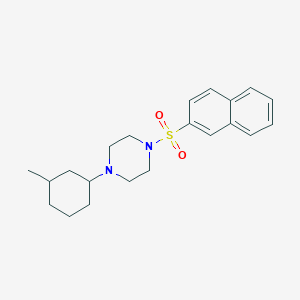

![2-(Biphenyl-4-yloxy)-1-{4-[(naphthalen-2-yloxy)acetyl]piperazin-1-yl}ethanone](/img/structure/B10884178.png)
![1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B10884182.png)
![Azepan-1-yl{1-[4-(benzyloxy)-3-methoxybenzyl]piperidin-3-yl}methanone](/img/structure/B10884186.png)
![Azepan-1-yl{1-[(4-nitrophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B10884189.png)
